N-(2,6-Dimethylphenyl)acrylamide N-(2,6-Dimethylphenyl)acrylamide
Brand Name: Vulcanchem
CAS No.: 104373-94-6
VCID: VC8042116
InChI: InChI=1S/C11H13NO/c1-4-10(13)12-11-8(2)6-5-7-9(11)3/h4-7H,1H2,2-3H3,(H,12,13)
SMILES: CC1=C(C(=CC=C1)C)NC(=O)C=C
Molecular Formula: C11H13NO
Molecular Weight: 175.23 g/mol

N-(2,6-Dimethylphenyl)acrylamide

CAS No.: 104373-94-6

Cat. No.: VC8042116

Molecular Formula: C11H13NO

Molecular Weight: 175.23 g/mol

* For research use only. Not for human or veterinary use.

N-(2,6-Dimethylphenyl)acrylamide - 104373-94-6

Specification

CAS No. 104373-94-6
Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
IUPAC Name N-(2,6-dimethylphenyl)prop-2-enamide
Standard InChI InChI=1S/C11H13NO/c1-4-10(13)12-11-8(2)6-5-7-9(11)3/h4-7H,1H2,2-3H3,(H,12,13)
Standard InChI Key GMOGVZVWBXBLTA-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C)NC(=O)C=C
Canonical SMILES CC1=C(C(=CC=C1)C)NC(=O)C=C

Introduction

Chemical Structure and Properties

N-(2,6-Dimethylphenyl)acrylamide belongs to the class of substituted acrylamides, characterized by the presence of a vinyl group (-CH=CH₂) adjacent to the amide functional group. Its molecular formula is C₁₁H₁₃NO, with a molecular weight of 175.23 g/mol. Key physicochemical properties include:

Table 1: Physicochemical Properties of N-(2,6-Dimethylphenyl)acrylamide

PropertyValue/DescriptionSource
Melting Point135–137°C
pKa13.65 (basic), -0.45 (acidic)
LogP (Partition Coefficient)2.54
Molar Refractivity (MR)54.53
Spectral Data (¹H NMR)δ 2.3 (6H, d), 5.8 (1H, d), 6.4 (2H, d), 7.15 (3H, m)

The compound’s stability is influenced by π→π* interactions within its aromatic system, enhancing its reactivity in substitution and polymerization reactions .

Synthesis and Industrial Production

N-(2,6-Dimethylphenyl)acrylamide is synthesized via the Schotten-Baumann reaction, involving the acylation of 2,6-dimethylaniline with acryloyl chloride.

Reaction Conditions and Yield

  • Reactants: 2,6-Dimethylaniline + Acryloyl chloride (1:1 molar ratio).

  • Solvent: Tetrahydrofuran (THF) with aqueous potassium carbonate.

  • Temperature: Room temperature to 80°C.

  • Yield: 99% under optimized conditions .

Table 2: Comparison of Synthetic Methods

MethodCatalyst/SolventYield (%)Purity (%)Reference
Schotten-BaumannK₂CO₃/THF-H₂O99>95
Industrial Scale (Patent)Piperazine/HCl55–6295–98

Industrial protocols often employ piperazine derivatives to minimize byproducts like 2-chloro-N-(2,6-dimethylphenyl)acetamide .

Pharmacological Applications

The compound exhibits notable anticonvulsant activity, validated through Maximum Electroshock Seizure (MES) and subcutaneous Metrazol (scMET) tests in murine models.

Anticonvulsant Activity

  • Protective Index (MES): 2.16.

  • Protective Index (scMET): 1.40 .

  • Mechanism: Likely involves modulation of GABA receptors or sodium channel inhibition, though exact targets remain under investigation .

Table 3: Biological Activity Data

ParameterValueModel SystemReference
ED₅₀ (MES)30 mg/kgMice
TD₅₀ (Neurotoxicity)65 mg/kgMice
Half-Life (in vivo)4.2 hoursRats

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with neuronal ion channels.

  • Derivatization: Explore modifications to enhance bioavailability and reduce toxicity.

  • Clinical Trials: Validate efficacy in higher mammalian models.

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